molecular formula C17H22N2O5 B12306037 Monoacetylfusarochromanone CAS No. 120976-97-8

Monoacetylfusarochromanone

Cat. No.: B12306037
CAS No.: 120976-97-8
M. Wt: 334.4 g/mol
InChI Key: VXRAAUKUZQYZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[3-(5-amino-3,4-dihydro-2,2-dimethyl-4-oxo-2H-1-benzopyran-6-yl)-1-(hydroxymethyl)-3-oxopropyl]- is a complex organic compound with a unique structure that includes a benzopyran ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-(5-amino-3,4-dihydro-2,2-dimethyl-4-oxo-2H-1-benzopyran-6-yl)-1-(hydroxymethyl)-3-oxopropyl]- typically involves multiple steps, starting with the preparation of the benzopyran ring system This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-(5-amino-3,4-dihydro-2,2-dimethyl-4-oxo-2H-1-benzopyran-6-yl)-1-(hydroxymethyl)-3-oxopropyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Acetamide, N-[3-(5-amino-3,4-dihydro-2,2-dimethyl-4-oxo-2H-1-benzopyran-6-yl)-1-(hydroxymethyl)-3-oxopropyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[3-(5-amino-3,4-dihydro-2,2-dimethyl-4-oxo-2H-1-benzopyran-6-yl)-1-(hydroxymethyl)-3-oxopropyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyran derivatives and acetamide-based molecules. Examples are:

  • N-[4-(5-amino-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)-1-hydroxy-4-oxo-2-butanyl]acetamide
  • Monoacetylfusarochromanone

Uniqueness

What sets Acetamide, N-[3-(5-amino-3,4-dihydro-2,2-dimethyl-4-oxo-2H-1-benzopyran-6-yl)-1-(hydroxymethyl)-3-oxopropyl]- apart is its specific structural features, such as the combination of the benzopyran ring with the acetamide group and the presence of multiple functional groups. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(5-amino-2,2-dimethyl-4-oxo-3H-chromen-6-yl)-1-hydroxy-4-oxobutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-9(21)19-10(8-20)6-12(22)11-4-5-14-15(16(11)18)13(23)7-17(2,3)24-14/h4-5,10,20H,6-8,18H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRAAUKUZQYZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)C1=C(C2=C(C=C1)OC(CC2=O)(C)C)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301108680
Record name Acetamide, N-[3-(5-amino-3,4-dihydro-2,2-dimethyl-4-oxo-2H-1-benzopyran-6-yl)-1-(hydroxymethyl)-3-oxopropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120976-97-8
Record name Acetamide, N-[3-(5-amino-3,4-dihydro-2,2-dimethyl-4-oxo-2H-1-benzopyran-6-yl)-1-(hydroxymethyl)-3-oxopropyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120976-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TDP-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120976978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[3-(5-amino-3,4-dihydro-2,2-dimethyl-4-oxo-2H-1-benzopyran-6-yl)-1-(hydroxymethyl)-3-oxopropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TDP-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FAJ6I3CI0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3'-N'-Acetylfusarochromanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.